molecular formula C8H16ClN B1458754 Spiro[3.4]octan-1-amine hydrochloride CAS No. 1378527-98-0

Spiro[3.4]octan-1-amine hydrochloride

Cat. No. B1458754
M. Wt: 161.67 g/mol
InChI Key: IFCJEDNNZRUBOU-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-1-amine hydrochloride is a chemical compound with the CAS Number: 1378527-98-0 . It has a molecular weight of 161.67 .


Molecular Structure Analysis

The InChI Code for Spiro[3.4]octan-1-amine hydrochloride is 1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H . This code provides a specific identifier for the molecular structure of the compound.

Its molecular weight is 161.67 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

“Spiro[3.4]octan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1378527-98-0 . It has a molecular weight of 161.67 .

One potential application of spirocyclic derivatives, which includes “Spiro[3.4]octan-1-amine hydrochloride”, is as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

The methods of application or experimental procedures for using “Spiro[3.4]octan-1-amine hydrochloride” as an antioxidant would likely involve introducing the compound into a system (such as a biological system or a chemical reaction) where oxidative stress is occurring . The compound would then interact with the free radicals, potentially neutralizing them and preventing them from causing further damage .

The results or outcomes obtained from such an application would depend on the specific system and the extent of the oxidative stress. In general, the use of antioxidants can help to maintain the health and functionality of the system .

properties

IUPAC Name

spiro[3.4]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCJEDNNZRUBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857396
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.4]octan-1-amine hydrochloride

CAS RN

1378527-98-0
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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